molecular formula C14H28ClNO B1362491 2-chloro-N-dodecylacetamide CAS No. 2877-29-4

2-chloro-N-dodecylacetamide

Cat. No.: B1362491
CAS No.: 2877-29-4
M. Wt: 261.83 g/mol
InChI Key: IQNKUQDXFKGYSX-UHFFFAOYSA-N
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Description

2-chloro-N-dodecylacetamide: is an organic compound with the molecular formula C14H28ClNO . It is a member of the acetamide family, characterized by the presence of a chloro group and a long dodecyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-dodecylacetamide typically involves the reaction of dodecylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Dodecylamine+Chloroacetyl chlorideThis compound+HCl\text{Dodecylamine} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} Dodecylamine+Chloroacetyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-chloro-N-dodecylacetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation to form N-dodecylacetamide or reduction to form the corresponding amine.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

Scientific Research Applications

Chemistry: 2-chloro-N-dodecylacetamide is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in the preparation of surfactants and detergents.

Biology: In biological research, this compound is studied for its potential antimicrobial properties. It can be used to investigate the effects of long-chain amides on bacterial growth and viability.

Medicine: The compound is explored for its potential use in drug delivery systems. Its amphiphilic nature allows it to form micelles, which can encapsulate hydrophobic drugs and enhance their solubility and bioavailability.

Industry: this compound is used in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties. It is also used in the production of lubricants and anti-corrosion agents .

Mechanism of Action

The mechanism of action of 2-chloro-N-dodecylacetamide is primarily based on its ability to interact with biological membranes. The long dodecyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes.

Comparison with Similar Compounds

    2-chloro-N,N-dimethylacetamide: Similar structure but with two methyl groups instead of a dodecyl chain.

    2-chloro-N-undecylacetamide: Similar structure but with an undecyl chain instead of a dodecyl chain.

    2-chloro-N,N-diethylhydrocinnamamide: Similar structure but with a hydrocinnamamide backbone.

Comparison: 2-chloro-N-dodecylacetamide is unique due to its long dodecyl chain, which imparts distinct amphiphilic properties. This makes it particularly effective as a surfactant and in disrupting biological membranes. In contrast, compounds with shorter chains or different substituents may have different solubility profiles and biological activities .

Properties

IUPAC Name

2-chloro-N-dodecylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-16-14(17)13-15/h2-13H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNKUQDXFKGYSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90304463
Record name 2-chloro-N-dodecylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2877-29-4
Record name NSC165841
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165841
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-N-dodecylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90304463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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